molecular formula C14H6BrN5O2S2 B3511060 7-BROMO-5-NITRO-2,1,3-BENZOTHIADIAZOL-4-YL (4-QUINAZOLINYL) SULFIDE

7-BROMO-5-NITRO-2,1,3-BENZOTHIADIAZOL-4-YL (4-QUINAZOLINYL) SULFIDE

Cat. No.: B3511060
M. Wt: 420.3 g/mol
InChI Key: PABZOTXEXSHDNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-5-nitro-2,1,3-benzothiadiazol-4-yl (4-quinazolinyl) sulfide is a complex organic compound that features a benzothiadiazole core substituted with bromine and nitro groups, and a quinazoline moiety linked via a sulfide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-5-nitro-2,1,3-benzothiadiazol-4-yl (4-quinazolinyl) sulfide typically involves multi-step organic reactions. One common route starts with the bromination of 2,1,3-benzothiadiazole, followed by nitration to introduce the nitro group. The resulting intermediate is then reacted with a quinazoline derivative under conditions that facilitate the formation of the sulfide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfide linkage, to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzothiadiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 7-bromo-5-nitro-2,1,3-benzothiadiazol-4-yl (4-quinazolinyl) sulfide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of both benzothiadiazole and quinazoline moieties suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In industry, the compound’s properties are leveraged in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its ability to undergo various chemical modifications makes it versatile for creating materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 7-bromo-5-nitro-2,1,3-benzothiadiazol-4-yl (4-quinazolinyl) sulfide depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The nitro and bromine substituents, along with the quinazoline moiety, can interact with molecular targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde: A related compound with a formyl group instead of the nitro and quinazoline moieties.

    4,7-Dibromo-2,1,3-benzothiadiazole: Another derivative with two bromine atoms, used in the synthesis of organic electronic materials.

    2-[(7-Bromo-2,1,3-benzothiadiazol-4-yl)methylene]malononitrile: A compound with a malononitrile group, used in various chemical syntheses.

Uniqueness

The uniqueness of 7-bromo-5-nitro-2,1,3-benzothiadiazol-4-yl (4-quinazolinyl) sulfide lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

7-bromo-5-nitro-4-quinazolin-4-ylsulfanyl-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6BrN5O2S2/c15-8-5-10(20(21)22)13(12-11(8)18-24-19-12)23-14-7-3-1-2-4-9(7)16-6-17-14/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PABZOTXEXSHDNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)SC3=C(C=C(C4=NSN=C34)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6BrN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-BROMO-5-NITRO-2,1,3-BENZOTHIADIAZOL-4-YL (4-QUINAZOLINYL) SULFIDE
Reactant of Route 2
Reactant of Route 2
7-BROMO-5-NITRO-2,1,3-BENZOTHIADIAZOL-4-YL (4-QUINAZOLINYL) SULFIDE
Reactant of Route 3
Reactant of Route 3
7-BROMO-5-NITRO-2,1,3-BENZOTHIADIAZOL-4-YL (4-QUINAZOLINYL) SULFIDE
Reactant of Route 4
7-BROMO-5-NITRO-2,1,3-BENZOTHIADIAZOL-4-YL (4-QUINAZOLINYL) SULFIDE
Reactant of Route 5
Reactant of Route 5
7-BROMO-5-NITRO-2,1,3-BENZOTHIADIAZOL-4-YL (4-QUINAZOLINYL) SULFIDE
Reactant of Route 6
Reactant of Route 6
7-BROMO-5-NITRO-2,1,3-BENZOTHIADIAZOL-4-YL (4-QUINAZOLINYL) SULFIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.